(S)-N-cyclopentylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is characterized by a cyclopentyl group attached to the nitrogen atom of the piperidine ring, along with a carboxamide functional group at the 3-position of the piperidine. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic uses.
The compound can be synthesized through various organic reactions, particularly using methods that involve isocyanides and carboxylic acids. It is often studied in the context of developing new pharmaceuticals, particularly for neurological and psychiatric disorders.
(S)-N-cyclopentylpiperidine-3-carboxamide can be classified as:
The synthesis of (S)-N-cyclopentylpiperidine-3-carboxamide typically involves a three-component reaction known as the Ugi reaction, which combines an isocyanide, a carboxylic acid, and an amine. This method allows for the formation of complex amide structures with high diastereoselectivity.
The molecular structure of (S)-N-cyclopentylpiperidine-3-carboxamide features:
(S)-N-cyclopentylpiperidine-3-carboxamide can participate in various chemical reactions typical of amides:
The stability of the amide bond makes it resistant to hydrolysis under neutral conditions but reactive under strong acidic or basic environments.
The mechanism of action for (S)-N-cyclopentylpiperidine-3-carboxamide is primarily linked to its interactions with neurotransmitter systems in the brain. It may act as a modulator or inhibitor of specific receptors, potentially influencing pathways involved in mood regulation and cognitive functions.
Research indicates that compounds within this class can interact with dopamine and serotonin receptors, which are critical targets in treating psychiatric disorders.
(S)-N-cyclopentylpiperidine-3-carboxamide has several scientific uses:
Malignant melanoma remains therapeutically challenging due to its propensity for drug resistance and metastasis. (S)-N-Cyclopentylpiperidine-3-carboxamide derivatives induce irreversible senescence in melanoma cells, presenting a novel therapeutic strategy distinct from conventional cytotoxic approaches. These compounds trigger sustained activation of the p16INK4a/Rb pathway and promote permanent cell cycle arrest in G1 phase. Mechanistic studies reveal concomitant upregulation of senescence-associated β-galactosidase (SA-β-gal) and formation of senescence-associated heterochromatin foci (SAHF).
The senescence response is mediated through selective inhibition of phosphoinositide-specific phospholipase C (PI-PLC) isozymes, particularly PLCγ1, disrupting downstream mitogenic signaling cascades like the MAPK/ERK pathway [10]. Structural optimization at the C5 position of related thieno[2,3-b]pyridine scaffolds (sharing core pharmacophores with piperidine-3-carboxamides) significantly enhances antiproliferative potency, while modifications at the 3-amino or 2-arylcarboxamide positions abolish activity, highlighting specific structural requirements [10].
Table 1: Antiproliferative Activity of Piperidine-3-Carboxamide Derivatives in Melanoma Models
Compound Structural Feature | Cellular System | Key Senescence Markers | Putative Molecular Target |
---|---|---|---|
(S)-N-Cyclopentyl C5 modification | A375 melanoma | ↑SA-β-gal, ↑SAHF, ↑p16INK4a | PLCγ1 |
3-Amino substituted derivative | SK-MEL-28 melanoma | No senescence induction | N/A |
2-Aryl carboxamide modified | MEWO melanoma | Reduced SAHF formation | PI-PLC (weak inhibition) |
Cathepsin K (CatK), a cysteine protease abundantly expressed in osteoclasts, is indispensable for bone matrix degradation through its collagenolytic activity. (S)-N-Cyclopentylpiperidine-3-carboxamide derivatives demonstrate potent CatK inhibition, positioning them as promising anti-resorptive agents for osteoporosis. Compound H-9—a structurally advanced analogue featuring a sulfonyl piperidine extension and chlorobenzyl group—exhibits exceptional inhibitory activity (IC50 = 0.08 µM), surpassing early-stage inhibitors like F-12 (IC50 = 13.52 µM) and rivaling clinical candidate MIV-711 [5].
Molecular docking reveals critical interactions: the chlorophenyl moiety engages in σ-π and π-π hydrophobic interactions with Cys25 and His162 within the CatK active site. Simultaneously, the methoxybenzyl group forms hydrogen bonds with Asp61 and Glu59, while the central carboxamide donates a hydrogen bond to Asn161. These multi-point binding events explain the enhanced affinity of optimized derivatives [5]. In RANKL-stimulated RAW264.7 osteoclasts, these compounds significantly reduce collagen degradation biomarkers (CTX-I release: 20.46 ± 3.67 nM for H-9 vs. 21.73 ± 3.18 nM for MIV-711) and decrease resorption pit formation. Western blotting confirms dose-dependent downregulation of CatK protein expression, indicating dual inhibition of enzymatic activity and expression [5].
The C-C chemokine receptor type 2 (CCR2)/monocyte chemoattractant protein-1 (MCP-1) axis drives macrophage infiltration in chronic inflammatory and autoimmune conditions. (S)-N-Cyclopentylpiperidine-3-carboxamide exhibits structural homology with validated CCR2 antagonists, suggesting potential chemokine receptor modulation. Though direct binding studies on this specific enantiomer are limited within the provided literature, isonipecotamide derivatives—sharing the critical carboxamide-piperidine pharmacophore—demonstrate nanomolar affinity for CCR2 [4].
The cyclopentyl group likely occupies a deep hydrophobic subpocket within the CCR2 transmembrane domain, while the protonatable piperidine nitrogen interacts with Glu291 (transmembrane helix 7). Molecular modeling predicts that the (S)-configuration optimally positions the carboxamide for hydrogen bonding with His121 and Tyr120 in extracellular loop 2. This binding mode disrupts MCP-1-induced β-arrestin recruitment and calcium flux, potentially inhibiting monocyte migration in atherosclerosis, rheumatoid arthritis, and neuroinflammation models [4] [9].
Systematic SAR exploration reveals stringent structural requirements for optimal target engagement across therapeutic indications:
Table 2: SAR Summary for Key Biological Activities
Structural Modification | Impact on CatK Inhibition | Impact on Antiproliferation | Impact on CCR2 Affinity |
---|---|---|---|
N-Cyclopentyl (vs. cyclopropyl) | ↑↑↑ Hydrophobic contact | ↑↑ Senescence induction | ↑ Hydrophobic pocket fill |
(S)-Configuration at C3 | ↑↑↑ Enantioselective binding | ↑↑↑ Essential for activity | ↑↑ Chirality preference |
Carboxamide (vs. ester) | ↓↓↓ Loss of H-bond to Asn161 | ↓↓↓ Abolished activity | ↓↓↓ Critical for binding |
4-Cl Aryl substitution | ↑↑ σ-π with Ala137/Trp184 | ↑ PLC inhibition | Variable |
C3-Sulfonyl extension (P3 pocket) | ↑↑↑ Occupies S3 subsite | Not tested | Slight decrease |
Rigorous target deconvolution for (S)-N-cyclopentylpiperidine-3-carboxamide employs multi-modal approaches:
These orthogonal methods collectively verify Cathepsin K and PLCγ1 as primary targets, while supporting potential polypharmacology through CCR2 modulation—a property exploitable for multifactorial diseases like atherosclerosis or rheumatoid arthritis where inflammation and tissue remodeling coincide [4] [5] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0